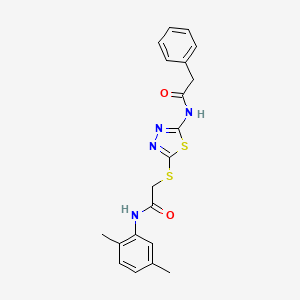

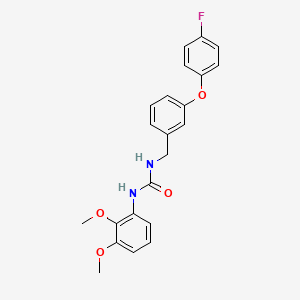

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

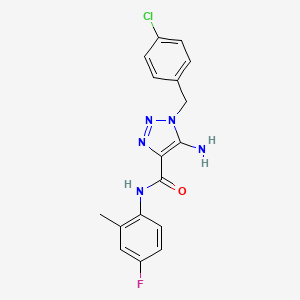

1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. NPP is a derivative of propiophenone and is commonly used as a precursor to synthesize various pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Structure and Reactivity in Organic Synthesis

Research has explored the structural properties and reactivity of compounds closely related to 1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone in the context of organic synthesis. For instance, studies on the crystallographic and spectroscopic elucidation of arylamidrazones and their cyclization products highlight the significance of these compounds in synthesizing complex organic structures, offering insights into the mechanics of intramolecular hydrogen bonding and the influence of substituents on molecular stability and reactivity (Abdel-Jalil et al., 2015).

Environmental Applications and Degradation Pathways

Significant research has been conducted on the degradation pathways of naphthalene derivatives, which are structurally related to this compound. For example, the study on the ring cleavage product of 1-hydroxy-2-naphthoate by Nocardioides sp. strain KP7 offers insights into the biodegradation processes of aromatic compounds, crucial for understanding environmental persistence and transformation of similar compounds (Adachi et al., 1999).

Materials Science and Catalysis

The synthesis and application of compounds with a naphthalene base in materials science have been explored, with attention to their role in catalysis and material properties. For instance, the synthesis of propanolamine side-chain deuterated propranolol and its derivatives emphasizes the importance of naphthalene-based compounds in medicinal chemistry and highlights methods for the synthesis of optically active compounds (Walker & Nelson, 1978). Additionally, the electro-organic synthesis for dehydrogenative cross-coupling of phenols and naphthols showcases sustainable alternatives in synthetic chemistry, which could be relevant for synthesizing compounds like this compound (Riehl et al., 2016).

Photophysical Properties

Research into the photophysical properties of naphthalene derivatives provides insights into their potential applications in material science, such as in the development of fluorescent sensors or in photodynamic therapy. Studies like the time-resolved spectroscopy of 4-hydroxy-1-naphthalenesulphonate in alcohol-water mixtures could inform the understanding of the photophysical behavior of similar compounds (Htun et al., 1995).

Eigenschaften

IUPAC Name |

1-naphthalen-2-yl-3-(4-phenoxyanilino)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2/c27-25(21-11-10-19-6-4-5-7-20(19)18-21)16-17-26-22-12-14-24(15-13-22)28-23-8-2-1-3-9-23/h1-15,18,26H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWSUBRNKNAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)

![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)

![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)